molecular formula C12H16F3N5 B11737525 N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11737525
M. Wt: 287.28 g/mol
InChI Key: IIAWNIWFTLKMMB-UHFFFAOYSA-N
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Description

N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine stands out due to its unique combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-8(2)20-10(4-5-17-20)16-6-9-7-18-19(3)11(9)12(13,14)15/h4-5,7-8,16H,6H2,1-3H3

InChI Key

IIAWNIWFTLKMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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